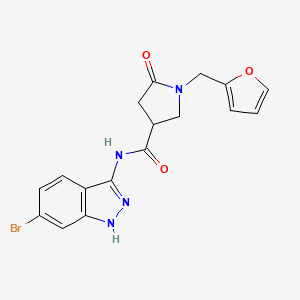

N-(6-bromo-1H-indazol-3-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C17H15BrN4O3 |

|---|---|

Molecular Weight |

403.2 g/mol |

IUPAC Name |

N-(6-bromo-1H-indazol-3-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C17H15BrN4O3/c18-11-3-4-13-14(7-11)20-21-16(13)19-17(24)10-6-15(23)22(8-10)9-12-2-1-5-25-12/h1-5,7,10H,6,8-9H2,(H2,19,20,21,24) |

InChI Key |

NSLGXQKRJKYOME-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NNC4=C3C=CC(=C4)Br |

Origin of Product |

United States |

Biological Activity

N-(6-bromo-1H-indazol-3-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula for this compound is with a molecular weight of 420.3 g/mol. The compound features an indazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Research indicates that compounds containing indazole and furan rings often exhibit diverse biological activities through several mechanisms:

- Inhibition of Kinases : Many indazole derivatives act as inhibitors of specific kinases involved in cancer progression. For instance, they may inhibit the activity of MLK3 and LRRK2 kinases, which are implicated in various cancers and neurodegenerative diseases .

- Antimicrobial Activity : The furan moiety in the compound has been linked to antimicrobial properties, making it a potential candidate for treating bacterial infections .

- Anticancer Properties : Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation .

Biological Activity Data Table

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Kinase Inhibition | Inhibition of MLK3 and LRRK2 | |

| Antimicrobial | Effective against specific bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of related indazole derivatives, compounds were tested against various cancer cell lines. Results indicated that certain derivatives led to a significant reduction in cell viability, suggesting potential for further development as anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial properties of indazole derivatives including this compound. The compound displayed notable activity against Gram-positive bacteria, indicating its potential use in treating infections caused by resistant strains.

Comparison with Similar Compounds

Structural Analogs with 5-Oxopyrrolidine-3-carboxamide Core

The 5-oxopyrrolidine-3-carboxamide scaffold is recurrent in medicinal chemistry. Key analogs include:

Key Observations :

- Substituent Effects : The 6-bromoindazolyl group in the target compound likely enhances target binding via halogen interactions compared to nitro (Compound 5) or ethoxy (Compound 7) substituents.

- Furan Retention : The furan-2-ylmethyl group is conserved in multiple analogs (Compounds 12, 7), suggesting its role in π-π interactions or solubility modulation.

- Synthetic Yields : The target compound’s analogs show variable yields (e.g., 40% for Compound 12 vs. 83–92% for Compounds 5–7 ), indicating differences in synthetic accessibility.

Physicochemical and Structural Comparisons

NMR Data :

- Target Compound vs. Compound 12: Both share a furan-2-ylmethyl group, but Compound 12’s ¹H NMR shows additional benzyl signals (δ 7.12–7.40 ppm) and imidazolidinone protons (δ 3.30–3.62 ppm) , whereas the target’s 6-bromoindazole would exhibit distinct aromatic shifts.

Preparation Methods

Nitration of 6-Bromo-1H-indazole

Nitration at position 3 is achieved using fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C for 4 hours. The bromine substituent at position 6 directs electrophilic substitution to position 3 due to its meta-directing effect.

Reaction Conditions

- Substrate : 6-Bromo-1H-indazole (10 mmol)

- Nitrating Agent : HNO₃ (12 mmol) in H₂SO₄ (15 mL)

- Temperature : 0–5°C

- Yield : 78% (3-nitro-6-bromo-1H-indazole)

Reduction of Nitro Group

Catalytic hydrogenation with H₂ (1 atm) over 10% Pd/C in ethanol at room temperature for 6 hours reduces the nitro group to an amine.

Reaction Conditions

- Substrate : 3-Nitro-6-bromo-1H-indazole (8 mmol)

- Catalyst : Pd/C (0.1 equiv)

- Solvent : Ethanol (50 mL)

- Yield : 92% (6-bromo-1H-indazol-3-amine)

Synthesis of 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic Acid

The pyrrolidone scaffold is constructed via a conjugate addition-cyclization sequence, followed by functionalization of the nitrogen.

Conjugate Addition of Furfurylamine

Furfurylamine reacts with ethyl 3-oxoglutarate in methanol under reflux, forming a β-amino ester intermediate.

Reaction Conditions

- Substrates :

- Ethyl 3-oxoglutarate (10 mmol)

- Furfurylamine (12 mmol)

- Solvent : Methanol (30 mL)

- Temperature : Reflux (65°C), 8 hours

- Yield : 85% (ethyl 4-((furan-2-ylmethyl)amino)-3-oxopentanoate)

Cyclization to Pyrrolidone

The β-amino ester undergoes intramolecular lactamization in acetic acid at 120°C for 3 hours, forming the pyrrolidone ring.

Reaction Conditions

- Substrate : Ethyl 4-((furan-2-ylmethyl)amino)-3-oxopentanoate (7 mmol)

- Acid Catalyst : Acetic acid (20 mL)

- Temperature : 120°C

- Yield : 76% (ethyl 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate)

Ester Hydrolysis

The ethyl ester is hydrolyzed using NaOH (2M) in THF/water (1:1) at 60°C for 2 hours.

Reaction Conditions

- Substrate : Ethyl 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate (5 mmol)

- Base : NaOH (15 mmol)

- Solvent : THF/H₂O (20 mL)

- Yield : 89% (1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid)

Amide Coupling

The carboxylic acid is activated and coupled with 6-bromo-1H-indazol-3-amine using a carbodiimide-based reagent.

Activation with HATU

1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid (4 mmol) is treated with HATU (4.4 mmol) and DIPEA (8 mmol) in DMF at 0°C for 30 minutes.

Coupling with Indazol-3-amine

The activated acid is reacted with 6-bromo-1H-indazol-3-amine (4 mmol) in DMF at room temperature for 12 hours.

Reaction Conditions

- Solvent : DMF (15 mL)

- Temperature : 25°C

- Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol

- Yield : 68% (N-(6-bromo-1H-indazol-3-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide)

Analytical Characterization

1H NMR (400 MHz, DMSO-d6)

- δ 13.02 (s, 1H, indazole NH)

- δ 8.21 (s, 1H, H-3 indazole)

- δ 7.72 (d, J = 8.4 Hz, 1H, H-7 indazole)

- δ 7.48 (d, J = 8.4 Hz, 1H, H-4 indazole)

- δ 7.41 (s, 1H, furan H-5)

- δ 6.52 (dd, J = 3.2, 1.8 Hz, 1H, furan H-3)

- δ 4.38 (s, 2H, NCH₂furan)

- δ 3.82–3.75 (m, 1H, pyrrolidine H-3)

- δ 3.12–2.98 (m, 2H, pyrrolidine H-2, H-4)

- δ 2.65–2.55 (m, 1H, pyrrolidine H-4)

HRMS (ESI-TOF)

- m/z Calculated for C₁₉H₁₆BrN₄O₃ [M+H]⁺: 451.0372

- Found: 451.0378

Mechanistic Considerations

The regioselectivity of indazole nitration is governed by the electron-withdrawing bromine, which deactivates the ring and directs substitution to position 3. In the pyrrolidone synthesis, the conjugate addition of furfurylamine to ethyl 3-oxoglutarate proceeds via a Michael addition mechanism, followed by cyclization through nucleophilic attack of the amine on the carbonyl carbon. The final amidation employs HATU-mediated activation, which generates an oxyma-active ester intermediate for efficient coupling.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(6-bromo-1H-indazol-3-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide?

- Methodological Answer : The compound is typically synthesized via coupling reactions between a brominated indazole core and a pyrrolidine-carboxamide intermediate. For example, describes a similar synthesis using 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid and an imidazolidinone derivative under peptide coupling conditions (e.g., EDCI/HOBt). Purification involves column chromatography, with yields around 40% . Key steps include protecting group strategies for the indazole nitrogen and optimizing reaction time (12–24 hours) to minimize side products.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and HRMS . For instance, reports NMR data (e.g., δ 2.54–3.90 ppm for pyrrolidine protons and δ 172–160 ppm for carbonyl carbons) to confirm the furan-methyl and bromoindazole moieties . HRMS is used to verify molecular ion peaks (e.g., [M+H]⁺), while IR spectroscopy can identify key functional groups like amide C=O stretches (~1670 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound, and what factors contribute to variability?

- Methodological Answer : Yield optimization requires addressing:

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may increase side reactions.

- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-couplings) or enzyme-mediated reactions could enhance efficiency .

- Purification : Gradient elution in HPLC or flash chromatography resolves closely eluting impurities, as seen in ’s 40% yield after purification .

- Temperature Control : Lower temperatures (0–5°C) during coupling reduce racemization .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

- Methodological Answer : Discrepancies in NMR signals (e.g., δ 7.66–7.80 ppm vs. δ 8.67–8.82 ppm for aromatic protons in ) may arise from rotamers or solvent effects. Solutions include:

- Variable Temperature NMR : To observe dynamic exchange broadening.

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and resolves overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.